An In-depth Technical Guide to 3-(Methylthio)butanal: Chemical Properties and Structure
An In-depth Technical Guide to 3-(Methylthio)butanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 3-(methylthio)butanal. Primarily utilized as a potent flavoring agent, this sulfur-containing aldehyde possesses a characteristic savory, potato-like aroma. This document consolidates key data for researchers in flavor chemistry, food science, and professionals in drug development requiring information on related small molecules. All quantitative data is presented in structured tables, and a detailed synthesis methodology is provided.
Chemical Structure and Identification
3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal, is a chiral aldehyde. The molecule features a methylthio group attached to the third carbon of a butanal chain.
Chemical Structure Diagram:
Structure of 3-(Methylthio)butanal.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(methylsulfanyl)butanal[1] |
| Synonyms | 3-(Methylthio)butyraldehyde, Potato butyraldehyde[1] |
| CAS Number | 16630-52-7[1] |
| Molecular Formula | C₅H₁₀OS[1] |
| Molecular Weight | 118.20 g/mol [1] |
| SMILES | CC(SC)CC=O |
| InChI | InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 |
Physicochemical Properties
3-(Methylthio)butanal is a colorless to pale yellow liquid with a distinct odor profile.[1] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Green, musky, potato-like | [2] |
| Boiling Point | 62-64 °C at 10 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.476 | |
| Vapor Pressure | 60 mmHg at 20 °C | |
| Vapor Density | 4.1 (vs air) | |
| Solubility | Soluble in chloroform and ethyl acetate. | [3] |
Synthesis
The primary method for the synthesis of 3-(methylthio)butanal is the Michael addition of methanethiol to crotonaldehyde.[3] This reaction is typically catalyzed by a base.
Synthesis Workflow:
Synthesis of 3-(Methylthio)butanal.
Experimental Protocol: Synthesis of 3-(Methylthio)butanal
Materials:
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Crotonaldehyde
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Methanethiol
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Piperidine or Copper(II) acetate (catalyst)
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An appropriate solvent (e.g., a non-protic solvent)
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Reaction vessel equipped with a stirrer, cooling bath, and a means to handle methanethiol (a gas at room temperature)
Procedure:
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The corresponding unsaturated aldehyde (crotonaldehyde) is cooled to -20°C in a suitable reaction vessel.[3]
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A catalytic amount of piperidine or copper acetate is added to the cooled crotonaldehyde.[3]
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Methanethiol is then slowly added to the reaction mixture while maintaining the low temperature.
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The reaction is stirred at low temperature until completion, which can be monitored by techniques such as gas chromatography (GC).
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Upon completion, the reaction mixture is worked up. This may involve quenching the catalyst, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.
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The crude product is then purified, typically by vacuum distillation, to yield pure 3-(methylthio)butanal.
Spectroscopic Data
The structure of 3-(methylthio)butanal can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | t | 1H | Aldehyde proton (-CHO) |
| ~3.2 | m | 1H | Methine proton (-CH(S)-) |
| ~2.7 | m | 2H | Methylene protons (-CH₂-CHO) |
| ~2.1 | s | 3H | Methylthio protons (-S-CH₃) |
| ~1.3 | d | 3H | Methyl protons (-CH(CH₃)-) |
Note: Approximate chemical shifts and multiplicities are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~202 | Aldehyde carbon (-CHO) |
| ~49 | Methylene carbon (-CH₂-CHO) |
| ~37 | Methine carbon (-CH(S)-) |
| ~21 | Methyl carbon (-CH(CH₃)-) |
| ~14 | Methylthio carbon (-S-CH₃) |
Note: Approximate chemical shifts are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.
Table 5: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 118 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - SCH₃]⁺ |
| 61 | High | [CH₃SCHCH₃]⁺ |
| 47 | High | [CH₃S]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and thioethers.
Table 6: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1450 | Medium | C-H bend (alkane) |
| ~690 | Medium | C-S stretch |
Note: Approximate peak positions are based on characteristic vibrational frequencies for the functional groups present.
Biological Activity and Signaling Pathways
Currently, there is no significant body of research indicating that 3-(methylthio)butanal is directly involved in specific signaling pathways relevant to drug development. Its primary biological relevance is as a flavoring agent in the food industry.[1] Toxicological studies have been conducted to establish its safety for consumption at specified levels. As a reactive aldehyde, it may participate in non-specific biological interactions at high concentrations, but specific signaling pathway modulation has not been reported in the scientific literature.
Safety and Handling
3-(Methylthio)butanal is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and spectral characteristics of 3-(methylthio)butanal. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound or related small molecules. While its primary application is in the flavor industry, the comprehensive chemical data presented herein can serve as a foundation for further investigation into its properties and potential applications.
